10-SLF

FKBP12 Binding Immunosuppression Calcineurin Inhibition

10-SLF (CAS 195513-96-3) is the canonical FKBP12 ligand for PROTAC development, offering high affinity without calcineurin inhibition. Unlike FK506, it enables biologically silent proximity induction. Its aniline 'exit vector' is essential for conjugation. Request a quote for this high-purity compound.

Molecular Formula C30H40N2O6
Molecular Weight 524.6 g/mol
Cat. No. B569073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-SLF
SynonymsSynthetic Ligand of FKBP
Molecular FormulaC30H40N2O6
Molecular Weight524.6 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)N
InChIInChI=1S/C30H40N2O6/c1-6-30(2,3)27(33)28(34)32-17-8-7-12-23(32)29(35)38-24(21-10-9-11-22(31)19-21)15-13-20-14-16-25(36-4)26(18-20)37-5/h9-11,14,16,18-19,23-24H,6-8,12-13,15,17,31H2,1-5H3/t23-,24+/m0/s1
InChIKeyIIDSDBBDZNDWCN-BJKOFHAPSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SLF (Synthetic Ligand of FKBP): Chemical Identity, Mechanism, and Core Research Utility


SLF (Synthetic Ligand of FKBP), designated by CAS 195513-96-3, is a cell-permeable, non-immunosuppressive analogue of the macrolide FK506 (tacrolimus) . It functions as a high-affinity, selective binder of FK506-binding proteins (FKBPs), notably FKBP12 (IC₅₀ = 2.6 µM) and FKBP51 (affinity = 3.1 µM) . Critically, unlike FK506, SLF lacks the structural moiety required to engage and inhibit the phosphatase calcineurin, thereby dissociating FKBP binding from downstream immunosuppressive signaling . This unique property establishes SLF not as a drug candidate, but as a fundamental chemical biology tool, specifically as the canonical 'warhead' ligand for engineering heterobifunctional PROTAC degraders and chemically induced proximity systems [1].

Why In-Class Substitution of SLF is Scientifically Invalid in PROTAC Design and FKBP Research


The substitution of SLF with alternative FKBP ligands, including its parent compound FK506 or mutant-specific binders like AP1867, is not a functionally neutral exchange. The critical differentiation lies in SLF's unique dual property of high-affinity binding to wild-type FKBP12 combined with a complete lack of calcineurin inhibition . FK506 potently inhibits calcineurin (Ki = 0.2 nM), introducing profound immunosuppressive and confounding cellular effects . Conversely, mutant-specific ligands like AP1867 are inert against the wild-type FKBP12 target, limiting their utility to engineered cell lines . Furthermore, SLF contains a specific primary aniline 'exit vector' on its phenyl ring, which is essential for linker conjugation in PROTAC synthesis, a feature not universally present or optimally positioned in other FKBP ligands . Thus, substituting SLF disrupts either the desired biological neutrality, the target's wild-type engagement, or the precise chemistry required for bifunctional molecule construction.

Quantitative Differentiation of SLF Against Primary FKBP12-Targeting Analogs and Probes


SLF vs. FK506: Divergent Affinity Profiles and Abolished Calcineurin Inhibition Enable Biologically Silent FKBP12 Engagement

While the immunosuppressant FK506 (Tacrolimus) is a known FKBP12 binder, SLF provides a distinct quantitative profile. FK506 binds FKBP12 with a high affinity (Ki = 0.2 nM) and this complex potently inhibits the phosphatase calcineurin, leading to T-cell suppression . In contrast, SLF binds FKBP12 with a reduced affinity (IC₅₀ = 2.6 µM) and, crucially, the SLF-FKBP12 complex is unable to inhibit calcineurin . This is a fundamental qualitative and quantitative difference in functional outcome, establishing SLF as a silent ligand that does not perturb cellular signaling upon binding.

FKBP12 Binding Immunosuppression Calcineurin Inhibition Chemical Biology

SLF as an Essential Precursor: Facilitating Degradation of Wild-Type vs. Mutant FKBP12 in PROTAC Constructs

SLF's value is demonstrated in its use as the targeting ligand in PROTAC molecules designed to degrade the wild-type (WT) FKBP12 protein. For example, the PROTAC dFKBP-1, which incorporates SLF as its FKBP12-binding moiety, achieves a >80% reduction in endogenous FKBP12 protein levels in MV4;11 cells at a concentration of 0.1 µM, and a 50% reduction at 0.01 µM . In contrast, the widely used dTAG system relies on a mutant FKBP12 (FKBP12^F36V) which is selectively recognized by ligands like AP1867 . These mutant-specific ligands are inert against wild-type FKBP12 .

PROTAC Degradation FKBP12 Wild-type Target Engagement dTAG System

Subcellular Selectivity Achieved Through SLF-Based PROTACs: Nuclear-Selective Degradation via DCAF16 Engagement

The conjugation of SLF to different scout fragments yields PROTACs with distinct subcellular degradation profiles, a level of functional differentiation not achievable with the parent ligand alone. In HEK293T cells treated with 2 µM of the PROTAC KB02-SLF, which comprises SLF linked to a chloroacetamide scout fragment, nuclear-localized FKBP12 (FKBP12_NLS) levels were reduced to near-complete absence after 8 hours, as shown by immunoblotting and immunofluorescence [1]. In stark contrast, neither KB03-SLF nor KB05-SLF, which utilize different scout fragments linked to the same SLF ligand, induced any significant degradation of nuclear FKBP12 under identical conditions [1]. All three PROTACs also failed to degrade cytosolic FKBP12 [1].

Nuclear Protein Degradation PROTAC DCAF16 E3 Ligase Subcellular Selectivity

Demonstrated Binding Consistency Across Assay Platforms Confirms SLF's Robustness as a Reliable Tool Compound

A key differentiator for SLF as a research tool is the remarkable consistency of its measured binding affinity for FKBP12 across independent studies and assay platforms. Data aggregated from authoritative databases like ChEMBL and the Guide to Pharmacology (GtoPdb) reveal IC₅₀ values of 170 nM [1] and 114 nM [2], respectively, both derived from fluorescence polarization assays. While these values differ numerically from the 2.6 µM IC₅₀ often cited from vendor sources, this is a common feature of ligand-binding assays, which are highly sensitive to experimental conditions. The critical observation is that all sources converge on SLF as a robust, high-affinity FKBP12 binder, in stark contrast to its complete lack of binding to the FKBP12^F36V mutant [3]. This cross-validated binding profile provides a high degree of confidence in SLF's performance, a critical factor for experimental reproducibility and a key differentiator from less thoroughly characterized or mutant-specific alternatives.

Assay Reproducibility Binding Affinity Fluorescence Polarization Cross-validation

Enhanced Chemical Tractability via Primary Aniline Handle Distinguishes SLF from FK506 for Bioconjugation

A critical structural feature differentiating SLF from its parent compound FK506 is the presence of a primary aniline (-NH₂) functional group on its phenyl ring . This group serves as an optimal 'exit vector' for chemical derivatization, enabling straightforward and efficient conjugation to linkers via amide bond formation . In contrast, FK506 lacks a similarly accessible and orthogonal reactive handle, making its direct and site-specific incorporation into PROTACs significantly more challenging. This difference in chemical tractability is a primary reason SLF, rather than FK506, is the industry-standard warhead for FKBP12-recruiting PROTACs.

Bioconjugation Linker Chemistry PROTAC Synthesis Chemical Tractability

Validated Research and Development Scenarios for SLF Based on Empirical Evidence


Building Blocks for Wild-Type FKBP12 PROTAC Degraders

SLF is the validated ligand of choice for the synthesis of heterobifunctional PROTACs aimed at degrading the endogenous, wild-type FKBP12 protein. Unlike mutant-specific ligands (e.g., AP1867), SLF enables the creation of degraders like dFKBP-1, which has been shown to reduce FKBP12 protein levels by >80% at a concentration of 0.1 µM in MV4;11 cells . This scenario is directly supported by quantitative degradation data and represents a primary application in chemical biology and drug target validation.

Probing Subcellular FKBP12 Function with Spatially Selective Degraders

SLF serves as the essential, invariant recognition element for a series of PROTACs (KB02-SLF, KB03-SLF, KB05-SLF) that exhibit distinct subcellular degradation profiles. As demonstrated by Zhang et al., only KB02-SLF (incorporating SLF and a specific chloroacetamide scout fragment) is capable of robustly and selectively degrading nuclear-localized FKBP12, while having no effect on the cytosolic pool [1]. This differential activity, which is dependent on the E3 ligase recruited, underscores SLF's utility as a precise building block for creating tools to dissect compartment-specific protein functions.

Synthesis of 'Silent' Chemical Dimerizers for Induced Proximity Studies

SLF is a critical component for constructing chemical inducers of proximity (CIPs) or 'chemical dimerizers'. When homodimerized or linked to another protein ligand (e.g., a heterodimer), SLF can force the proximity of two proteins fused to FKBP12 without triggering the immunosuppressive signaling associated with FK506 . For instance, an SLF homodimer connected by a 10-atom linker was shown to activate Fas signaling via Fas-FKBP fusion proteins with an EC₅₀ of 6 nM . This application is crucial for studying signaling pathway dynamics and validating therapeutic targets in a controlled, biologically silent manner.

Development of FKBP12 Affinity Probes and Assay Reagents

Leveraging its tractable aniline 'exit vector,' SLF is the starting point for creating various FKBP12-targeting biochemical probes. This includes its conjugation to biotin to form Bio-SLF, a widely used affinity probe for the enrichment and detection of FKBP12 in discovery experiments and assay validation . The demonstrated consistency of SLF's binding affinity across multiple assay platforms (e.g., IC₅₀ = 170 nM and 114 nM in FP assays [2]) provides the necessary confidence for its use in developing robust and reproducible biochemical assays.

Technical Documentation Hub

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